2-(Propan-2-yl)-1,3-benzoxazol-5-amine

CAS No.: 1016776-39-8

Cat. No.: VC2407910

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016776-39-8 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2-propan-2-yl-1,3-benzoxazol-5-amine |

| Standard InChI | InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 |

| Standard InChI Key | WFRDNWDYUJHLHA-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC2=C(O1)C=CC(=C2)N |

| Canonical SMILES | CC(C)C1=NC2=C(O1)C=CC(=C2)N |

Introduction

Chemical Properties and Structure

Structural Features

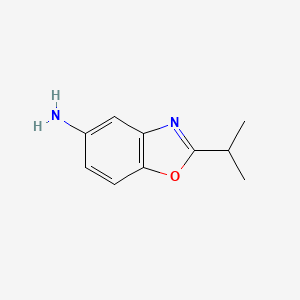

2-(Propan-2-yl)-1,3-benzoxazol-5-amine possesses a bicyclic structure with specific substitution patterns. The core benzoxazole scaffold consists of a six-membered benzene ring fused with a five-membered oxazole ring containing one oxygen and one nitrogen atom. The distinctive features of this compound include:

-

An isopropyl (propan-2-yl) group attached at the 2-position of the benzoxazole ring

-

A primary amino group positioned at the 5-position of the benzene portion

-

A conjugated heterocyclic system that influences its electronic properties

This specific arrangement of functional groups contributes to the compound's reactivity profile, potential for hydrogen bonding interactions, and possible biological activities.

Physical and Chemical Characteristics

The compound 2-(Propan-2-yl)-1,3-benzoxazol-5-amine possesses the following key physical and chemical properties:

The compound's chemical behavior is influenced by several structural features:

-

The primary amino group at the 5-position serves as a hydrogen bond donor and provides a site for potential derivatization

-

The nitrogen in the oxazole ring functions as a hydrogen bond acceptor

-

The isopropyl group contributes hydrophobic character to one region of the molecule

-

The conjugated aromatic system affects its electronic distribution and potential for π-stacking interactions

Spectroscopic Data and Identifiers

The structural identification of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine can be facilitated through various spectroscopic methods and chemical identifiers:

| Spectroscopic Identifier | Value |

|---|---|

| InChI | InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 |

| InChIKey | WFRDNWDYUJHLHA-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NC2=C(O1)C=CC(=C2)N |

| Canonical SMILES | CC(C)C1=NC2=C(O1)C=CC(=C2)N |

These spectroscopic identifiers are essential for database searching, structural verification, and analytical characterization of the compound in research settings.

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |

| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |

Based on these hazard classifications, appropriate safety precautions should be implemented when working with this compound:

-

Use of appropriate personal protective equipment including gloves, laboratory coat, and safety glasses

-

Handling in a well-ventilated area or under a fume hood to prevent inhalation

-

Avoiding skin contact and ingestion

-

Following proper disposal procedures according to local regulations for chemical waste

-

Storing appropriately in sealed containers away from incompatible materials

Researchers should consult comprehensive safety data sheets and follow institutional safety guidelines when working with this compound.

Related Compounds and Structure-Activity Relationships

Structurally Related Benzoxazole Derivatives

Several compounds structurally related to 2-(Propan-2-yl)-1,3-benzoxazol-5-amine have been identified and studied:

-

N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine: A closely related derivative featuring N-methylation of the amino group, with a molecular formula of C₁₁H₁₄N₂O

-

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine: A related benzoxazole featuring a pyridine substituent instead of an isopropyl group and the amino group at the 6-position

-

2-(1-Naphthyl)-1,3-benzoxazol-5-amine: A more complex derivative with a naphthyl substituent replacing the isopropyl group

Comparative analysis of these compounds provides insights into how structural modifications affect physical properties and biological activities.

Structure-Activity Relationships

The biological and chemical behavior of benzoxazole compounds can be significantly influenced by the nature and position of substituents. Based on studies of related compounds, several structure-activity patterns can be observed:

-

The position of the amino group (5-position in our target compound) influences electronic distribution and potential for hydrogen bonding

-

Substitution at the 2-position (isopropyl in our target compound) affects the compound's lipophilicity and binding properties in biological systems

-

Modifications of the amino group (such as methylation or acylation) can alter pharmacokinetic properties and biological interactions

These structure-activity relationships provide valuable guidance for the rational design of new derivatives with enhanced properties or targeted activities.

Current Research and Future Perspectives

Research Trends

While specific current research focused exclusively on 2-(Propan-2-yl)-1,3-benzoxazol-5-amine is limited in the available literature, several promising research directions can be identified based on trends in benzoxazole chemistry:

-

Development of more efficient and environmentally friendly synthetic routes for benzoxazole derivatives

-

Exploration of potential biological activities, particularly in therapeutic areas where related compounds have shown promise

-

Investigation of structure-activity relationships to optimize properties for specific applications

-

Evaluation of applications in materials science, particularly in areas such as organic electronics or fluorescent probes

Future Research Opportunities

The unique structural features of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine, particularly the combination of an amino group and an isopropyl substituent on the benzoxazole core, suggest several promising avenues for future research:

-

Systematic evaluation of biological activities against various targets to identify potential therapeutic applications

-

Development of a library of derivatives through modification of the amino group to establish comprehensive structure-activity relationships

-

Exploration of applications in materials science, particularly as components in sensors or optoelectronic devices

-

Investigation of the compound's utility as an intermediate in the synthesis of more complex molecules with targeted properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume